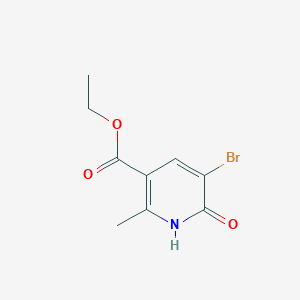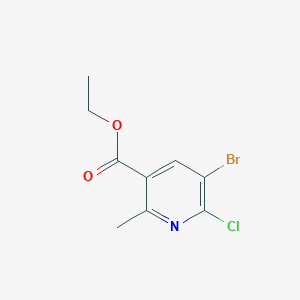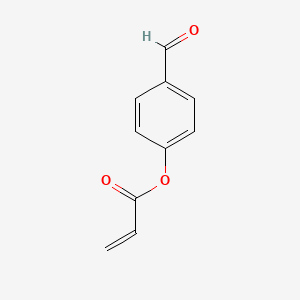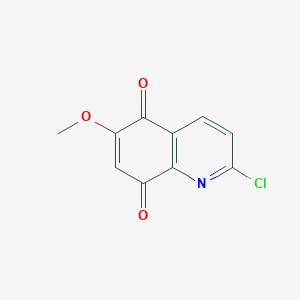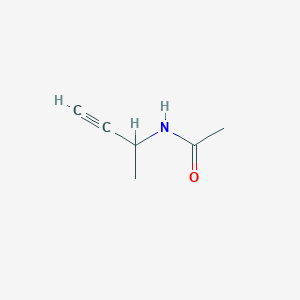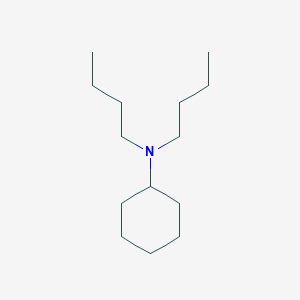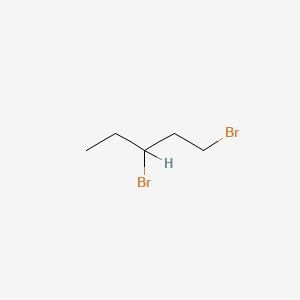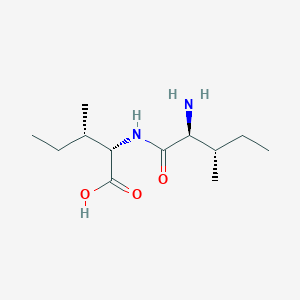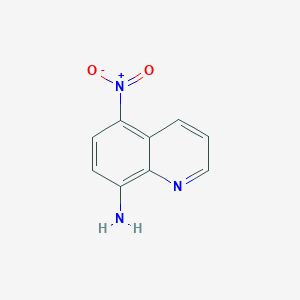
5-Nitroquinolin-8-amine
概要
説明
5-Nitroquinolin-8-amine is a chemical compound that belongs to the quinoline family. It is a yellow crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential benefits in the field of medicine and biotechnology.
科学的研究の応用
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : A study by Štefane et al. (2012) detailed a reliable protocol for synthesizing 8-amino analogues of nitroxoline (5-nitro-8-hydroxyquinoline), including 5-nitroquinolin-8-ylamines, using microwave-assisted nucleophilic substitution reactions. This method is noted for its speed and efficiency compared to conventional heating methods (Štefane et al., 2012).
Antibacterial Applications
- Antibacterial Properties : Research by Al-Hiari et al. (2007) explored the synthesis of 8-nitrofluoroquinolone derivatives, including those derived from 5-nitroquinolin-8-amine, and investigated their antibacterial properties. These compounds showed significant activity against various bacterial strains, suggesting potential applications in antimicrobial therapies (Al-Hiari et al., 2007).
Photoreactivity and Potential Therapeutic Uses
- Photochemical Behavior : Wang et al. (2022) studied the photochemistry of 8-hydroxy-5-nitroquinoline, closely related to this compound, highlighting its photoreactive properties. This compound, known for its antimicrobial and anticancer uses, exhibits rapid intramolecular proton transfer in its excited state, which could have implications for its therapeutic applications (Wang et al., 2022).
Synthesis of Nitrosoquinolinamines
- Synthesis of Nitrosoquinolinamines : A study by Gavrilova et al. (2016) described the first synthesis of N-substituted 5-nitrosoquinolin-8-amines, achieved through the amination of 5-nitrosoquinolin-8-ol. This synthesis pathway expands the potential chemical applications of this compound derivatives (Gavrilova et al., 2016).
Nitroquinoline Autocomplexes
- NH-Bridged Nitroquinoline Derivatives : Il’ina et al. (2006) synthesized NH-bridged nitroquinoline autocomplexes starting from 8-chloro-5,7-dinitroquinoline. These compounds exhibit intramolecular charge transfer, which could be relevant in developing new materials with specific electronic properties (Il’ina et al., 2006).
Comparison with Anticancer Agents
- Comparison with Clioquinol : Jiang et al. (2011) compared 8-hydroxy-5-nitroquinoline with clioquinol, highlighting the former's potent anticancer properties. This study suggests that nitroquinoline derivatives could be promising in cancer therapy due to their ability to generate intracellular reactive oxygen species (Jiang et al., 2011).
Electrochemical and Spectroscopic Analysis
Electrochemical Behavior : Research by Wang et al. (2015) on quinoline derivatives, including 8-nitroquinoline, demonstrated their potential as corrosion inhibitors for aluminum alloys. Their electrochemical analysis provides insights into the protective properties of these compounds (Wang et al., 2015).
Spectroscopic Characterization : A study by Sureshkumar et al. (2018) on 8-hydroxy-5-nitroquinoline involved a combined spectroscopic and computational approach to characterize its reactive properties. This research is vital for understanding the NLO (non-linear optical) behavior of nitroquinoline derivatives (Sureshkumar et al., 2018).
Vicarious Nucleophilic Amination
- Vicarious Nucleophilic Amination : Studies by Szpakiewicz et al. (2008) and Grzegożek et al. (2009) explored the reactions of nitroquinolines, including 8-nitroquinoline, with different amines. These reactions are significant for synthesizing various amino-substituted derivatives, which could have diverse applications (Szpakiewicz & Grzegożek, 2008; Grzegożek et al., 2009)(Grzegożek et al., 2009).
Safety and Hazards
特性
IUPAC Name |
5-nitroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRVNFQSPOLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312992 | |
| Record name | 5-Nitro-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42606-38-2 | |
| Record name | 5-Nitro-8-aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42606-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


